4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine

Catalog No.
S539139
CAS No.
M.F
C20H18F3N7
M. Wt
413.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifl...

Product Name

4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine

Molecular Formula

C20H18F3N7

Molecular Weight

413.4 g/mol

InChI

InChI=1S/C20H18F3N7/c1-28-17(12-4-6-13(7-5-12)20(21,22)23)14(10-26-28)16-15-18(29(2)27-16)24-11-25-19(15)30-8-3-9-30/h4-7,10-11H,3,8-9H2,1-2H3

InChI Key

SHAVEYUXRBIMLA-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

PF-05085727; PF 05085727; PF05085727; PF-5085727; PF 5085727; PF5085727.

Canonical SMILES

CN1C(=C(C=N1)C2=NN(C3=C2C(=NC=N3)N4CCC4)C)C5=CC=C(C=C5)C(F)(F)F

Description

The exact mass of the compound PF 05085727-Bio-X is 413.1576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Properties and Availability:

  • PF 05085727-Bio-X is identified by a Chemical Abstracts Service (CAS) registry number of 1415637-72-7 .
  • Its PubChem record indicates a molecular formula of C20H18F3N7 and a molecular weight of approximately 413.4 g/mol .
  • Suppliers like Cymit Química list PF 05085727-Bio-X as a high purity (>98%) white to off-white solid .

Potential Research Areas:

  • The presence of specific functional groups within the molecule's structure suggests potential for targeting enzymes or protein-protein interactions, but further research is needed to confirm these possibilities.
  • Patent information associated with PF 05085727-Bio-X (US patents US8829010) might offer clues regarding its intended therapeutic applications, but detailed exploration of these patents is beyond the scope of this response.

The compound 4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine is a complex organic molecule belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound features a distinctive structure characterized by an azetidine ring and multiple functional groups, including a trifluoromethyl group attached to a phenyl ring and a methyl-substituted pyrazole moiety. The presence of these groups contributes to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of this compound can be explored through various synthetic pathways. It can undergo nucleophilic substitutions, particularly at the azetidine nitrogen or the pyrazole ring, allowing for the introduction of diverse substituents. Additionally, reactions involving electrophilic aromatic substitution may occur due to the presence of the trifluoromethyl group, which can enhance the electrophilicity of adjacent aromatic systems.

Studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant biological activities, including anti-inflammatory and anticancer properties. The specific compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. Preliminary results suggest that it may effectively reduce the production of pro-inflammatory mediators such as prostaglandins, indicating potential therapeutic applications in treating inflammatory diseases .

The synthesis of 4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine can be achieved through several methods:

  • Multicomponent Reactions: These involve the simultaneous reaction of three or more reactants to form a complex product efficiently.
  • Cyclization Reactions: Specific cyclization strategies can be employed to form the pyrazolo[3,4-d]pyrimidine core from simpler precursors.
  • Functional Group Modifications: Post-synthetic modifications can introduce various substituents onto the azetidine or pyrazole rings .

This compound has potential applications in pharmaceuticals, particularly as an anti-inflammatory agent or as a lead compound in drug discovery for conditions such as arthritis or other inflammatory disorders. Its unique structural features may also allow it to serve as a scaffold for developing novel therapeutic agents targeting various biological pathways.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary assessments may include:

  • Binding Affinity Studies: Evaluating how well the compound binds to COX enzymes or other relevant targets.
  • In Vivo Studies: Assessing its efficacy in animal models of inflammation or cancer.
    These studies help elucidate the mechanism of action and potential side effects associated with its use .

Several compounds share structural similarities with 4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine, including:

Compound NameStructure FeaturesBiological Activity
RuxolitinibPyrrolo[2,3-d]pyrimidineJAK inhibitor for immune-related disorders
BrigatinibPiperazine-piperidine basedALK inhibitor for cancer therapy
FedratinibNaphthyridine basedJAK family inhibitor for hematological malignancies
GilteritinibPyrazine carboxamide derivativeInhibitor for EML4-ALK fusion proteins

Uniqueness

The uniqueness of 4-(azetidin-1-yl)-1-methyl-3-[1-methyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]pyrazolo[3,4-d]pyrimidine lies in its specific combination of an azetidine ring with a trifluoromethyl-substituted phenyl group and a methyl-pyrazole moiety. This specific arrangement may provide distinct pharmacological properties compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

8

Exact Mass

413.15757809 g/mol

Monoisotopic Mass

413.15757809 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Helal CJ, Arnold EP, Boyden TL, Chang C, Chappie TA, Fennell KF, Forman MD,

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